Asexual Blood‑Stage Potency: MMV1634566 vs. Lead Compound MMV1081884 (5n)
MMV1634566 (5w) demonstrates a 14‑fold improvement in antiplasmodial potency relative to the earlier lead analog MMV1081884 (5n). Both compounds were evaluated under identical assay conditions against the 3D7 strain of P. falciparum [1].
| Evidence Dimension | Antiplasmodial activity (EC₅₀) |
|---|---|
| Target Compound Data | 0.016 μM (SD ±0.002) |
| Comparator Or Baseline | MMV1081884 (5n): 0.228 μM (SD ±0.059) |
| Quantified Difference | 14‑fold lower EC₅₀ (improved potency) |
| Conditions | P. falciparum 3D7 asexual parasites, 72 h exposure, LDH activity readout |
Why This Matters
Procurement for high‑throughput screening or in vitro efficacy studies requires the most potent tool compound to minimize off‑target effects at working concentrations.
- [1] C. R. Chong, et al. Optimization of pyrazolopyridine 4‑carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum transporter ABCI3. European Journal of Medicinal Chemistry, 2024, 275, 116556. Table 1, compound 5w vs 5n. View Source
